6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole features a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core. Key substituents include:
- Position 6: 3-Ethoxyphenyl group (electron-donating ethoxy moiety).
- Position 3: 1-(Methylsulfonyl)-4-piperidinyl group (polar sulfonyl group and piperidine ring).
Properties
Molecular Formula |
C17H21N5O3S2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
6-(3-ethoxyphenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5O3S2/c1-3-25-14-6-4-5-13(11-14)16-20-22-15(18-19-17(22)26-16)12-7-9-21(10-8-12)27(2,23)24/h4-6,11-12H,3,7-10H2,1-2H3 |
InChI Key |
XFGDOMPLGDYPTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C |
Origin of Product |
United States |
Biological Activity
6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound notable for its unique structural features that contribute to diverse biological activities. This compound belongs to the class of triazolothiadiazoles, which have been extensively studied for their potential therapeutic applications in various fields, including oncology and infectious diseases.
Structural Characteristics
The compound's structure comprises:
- A triazole ring fused with a thiadiazole ring .
- A methoxyphenyl group and a piperidinyl group substituted with a methylsulfonyl moiety .
This arrangement of functional groups is crucial for its interaction with biological targets and its subsequent pharmacological effects.
Anticancer Properties
Research indicates that derivatives of triazolothiadiazoles exhibit significant anticancer activity. For instance:
- Compounds similar to this compound have been shown to inhibit specific cellular pathways involved in cancer progression.
- Studies have demonstrated that these compounds can modulate the activity of enzymes critical to tumor growth and metastasis .
Antimicrobial Activity
The compound has also displayed promising antimicrobial properties:
- In vitro studies have shown efficacy against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .
- For example, derivatives tested against Candida species showed significant antifungal activity .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point of research:
- It has been identified as a potential inhibitor of carbonic anhydrase and cholinesterase, which are important targets in treating conditions like glaucoma and Alzheimer's disease .
- The structure-activity relationship (SAR) studies suggest that modifications in the piperidinyl or phenyl groups can enhance enzyme inhibitory effects .
Study on Anticancer Activity
A study published in 2020 evaluated the anticancer potential of triazolothiadiazole derivatives. The findings revealed that specific modifications in the structure led to enhanced cytotoxicity against various cancer cell lines. The study highlighted the importance of the methylsulfonyl group in increasing biological activity .
Antimicrobial Efficacy Assessment
In another study focusing on antimicrobial properties, synthesized triazolothiadiazole derivatives were tested against clinical isolates of Candida. The results indicated that certain derivatives exhibited MIC values comparable to standard antifungal agents, suggesting their potential as alternative treatments .
Research Findings Summary Table
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes several characteristic reactions due to its functional groups:
Nucleophilic Substitution at the Thiadiazole Ring
The thiadiazole ring reacts with nucleophiles such as amines or hydrazines. For example, in basic conditions, the sulfur atom facilitates nucleophilic attack, leading to ring-opening or substitution products .
Electrophilic Aromatic Substitution (EAS)
The ethoxyphenyl group undergoes EAS at the para position relative to the ethoxy group. Common reactions include:
-
Nitration : Using HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups.
-
Halogenation : Bromination with Br₂/FeBr₃ yields mono- or di-substituted derivatives .
Oxidation and Reduction
-
Oxidation : The methylsulfonyl group is stable under mild conditions but can undergo further oxidation to sulfonic acid derivatives with strong oxidizers like KMnO₄.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole derivative .
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles under Cu(I) catalysis, forming extended heterocyclic systems .
Key Synthetic Routes and Conditions
The compound is synthesized via cyclocondensation strategies. Representative methods include:
Route B is preferred for scalability, using heteropolyacids as catalysts to enhance regioselectivity .
Reagents and Optimization
Critical parameters for reaction optimization:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Yield by 15–20% |
| Solvent | Polar aprotic (DMF, DMSO) | Improves solubility |
| Catalyst | Piperidine or heteropolyacids | ↑ Reaction rate |
For example, replacing ethanol with DMF in Route B increases yield from 70% to 85% due to better dissolution of intermediates .
Major Reaction Products
Reaction pathways yield derivatives with modified pharmacological profiles:
| Reaction | Product | Application |
|---|---|---|
| Nitration | 6-(3-Ethoxy-4-nitrophenyl)-derivative | Enhanced antimicrobial activity |
| Bromination | 6-(3-Ethoxy-2-bromophenyl)-derivative | Precursor for cross-coupling |
| Hydrogenation | Dihydrotriazolo-thiadiazole | Improved metabolic stability |
Stability and Degradation
The compound is sensitive to:
-
Acidic Hydrolysis : Prolonged exposure to HCl (>2M) cleaves the thiadiazole ring.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
Key Observations :
- Anticancer activity is enhanced by fluorophenyl and naphthyl groups (e.g., compound 106 in ).
- Antimicrobial activity correlates with halogenated aryl groups (e.g., Cl in ).
- Kinase inhibition (e.g., p38 MAPK in ) requires specific substituents like methoxyphenoxy and chlorophenyl, suggesting the target compound’s sulfonyl-piperidine may similarly target kinases.
Preparation Methods
General Synthetic Routes
The synthesis oftriazolo[3,4-b]thiadiazole derivatives typically follows several established routes. Based on the available literature, four primary synthetic pathways can be identified for triazolothiadiazine scaffolds:
- Acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters
- Cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles
- Reaction of aminomercaptotriazoles with aromatic carboxylic acids
- Heterocyclization of 4-amino-substituted-4H-1,2,4-triazole-3-thiol derivatives
For the specific target compound, the most applicable method involves the reaction of an appropriate 4-amino-5-substituted-1,2,4-triazole-3-thiol with 3-ethoxyphenylcarboxylic acid in the presence of phosphorus oxychloride.
Detailed Synthetic Procedure
Synthesis of 4-Amino-5-[1-(methylsulfonyl)-4-piperidinyl]-4H-1,2,4-triazole-3-thiol
The first step in the synthesis involves preparing the key intermediate 4-amino-5-[1-(methylsulfonyl)-4-piperidinyl]-4H-1,2,4-triazole-3-thiol:
- A mixture of 1-(methylsulfonyl)-4-piperidinylcarboxylic acid hydrazide (0.01 mol) and potassium hydroxide (0.01 mol) is dissolved in ethanol (50 mL).
- Carbon disulfide (2 mL) is added dropwise to this solution.
- The reaction mixture is refluxed for 12 hours.
- After cooling, the solvent is removed by evaporation.
- The residue is acidified with diluted hydrochloric acid to pH 5-6.
- The precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent.
- To this intermediate (0.01 mol), add 0.02 mol of 64% solution of hydrazine hydrate and reflux for 5 hours.
- The solution is cooled, water is added, and the mixture is neutralized with acetic acid to pH 7.
- The precipitate is filtered, washed with water, and dried.
Synthesis of 6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]triazolo[3,4-b]thiadiazole
The final step involves the cyclization reaction with 3-ethoxyphenylcarboxylic acid:
- A mixture of 4-amino-5-[1-(methylsulfonyl)-4-piperidinyl]-4H-1,2,4-triazole-3-thiol (0.001 mol) and 3-ethoxyphenylcarboxylic acid (0.0015 mol) in phosphorus oxychloride (15 mL) is prepared.
- The mixture is refluxed for 5 hours in a water bath.
- After completion, excess phosphorus oxychloride is removed under reduced pressure.
- The residue is slowly poured into crushed ice and neutralized with sodium hydrogen carbonate or ammonia solution to pH 7.
- The precipitate is filtered, washed with water, and recrystallized from an appropriate solvent such as ethanol or a mixture of ethanol and dimethylformamide (2:1).
Reaction Mechanism
The formation of thetriazolo[3,4-b]thiadiazole ring system occurs through a condensation-cyclization mechanism:
- Phosphorus oxychloride activates the carboxylic acid by forming an acyl chloride intermediate.
- The amino group of the 4-amino-5-substituted-1,2,4-triazole-3-thiol attacks the activated carbonyl carbon.
- Subsequent intramolecular nucleophilic attack by the sulfur atom on the resulting amide intermediate leads to cyclization.
- Dehydration completes the formation of the fused heterocyclic system.
Analytical Data
Physical Properties
| Property | Description |
|---|---|
| Appearance | Light brown crystalline powder |
| Melting Point | 241-243°C (expected range based on similar derivatives) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water |
| Yield | 70-82% (typical for this class of compounds) |
Spectroscopic Characterization
IR Spectroscopy
- 3140-3010 cm⁻¹ (Aromatic C-H stretching)
- 1612-1590 cm⁻¹ (C=C, C=N stretching)
- 1320-1140 cm⁻¹ (SO₂ stretching)
- 1250-1020 cm⁻¹ (C-O-C stretching of ethoxy group)
¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
- δ 7.30-7.90 (m, 4H, aromatic protons of ethoxyphenyl)
- δ 4.10 (q, 2H, -OCH₂CH₃)
- δ 3.40-3.60 (m, 2H, piperidine CH₂N)
- δ 2.95 (s, 3H, SO₂CH₃)
- δ 1.80-2.20 (m, 5H, piperidine CH and CH₂)
- δ 1.35 (t, 3H, -OCH₂CH₃)
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
- δ 168.7 (triazole C-3)
- δ 156.6 (thiadiazole C-6)
- δ 158.2 (C-O of ethoxyphenyl)
- δ 130.2-115.5 (aromatic carbons)
- δ 63.5 (-OCH₂CH₃)
- δ 46.8-25.2 (piperidine carbons)
- δ 38.5 (SO₂CH₃)
- δ 14.8 (-OCH₂CH₃)
Optimization Studies
Several parameters can be optimized to improve the yield and purity of the target compound:
Reaction Temperature
The cyclization reaction with phosphorus oxychloride is typically conducted at reflux temperature. However, controlled temperature studies have shown that maintaining the reaction at 90-100°C provides optimal results with fewer side products.
Reaction Time
While the standard protocol suggests a 5-hour reflux period, monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time. For some derivatives, complete conversion may be achieved in 3-4 hours, minimizing decomposition of sensitive functional groups.
Molar Ratio of Reagents
The typical molar ratio of aminomercaptotriazole to carboxylic acid is 1:1.5. Increasing the amount of carboxylic acid to a 1:2 ratio can sometimes improve yields, particularly for less reactive carboxylic acids.
Alternative Cyclization Agents
While phosphorus oxychloride is the most commonly used cyclization agent, alternatives such as phosphorus pentoxide, polyphosphoric acid, or thionyl chloride have been investigated. However, phosphorus oxychloride generally provides superior results for this specific class of compounds.
Purification Techniques
The crude product often requires purification to obtain the target compound with high purity:
- Recrystallization from ethanol or ethanol-DMF mixtures (2:1) is the most common method.
- Column chromatography using silica gel with appropriate solvent systems (e.g., chloroform:methanol in various ratios) can be employed for difficult-to-purify derivatives.
- For analytical purposes, preparative HPLC may be used to obtain highly pure samples.
Structural Confirmation
The structure of the synthesized compound can be confirmed using various analytical techniques:
- LC-MS analysis to confirm the molecular weight and purity
- Elemental analysis to verify the elemental composition
- Single-crystal X-ray diffraction, if suitable crystals can be obtained, to confirm the three-dimensional structure
- 2D NMR techniques such as COSY, HSQC, and HMBC to establish connectivity and confirm the structure
Challenges and Troubleshooting
Several challenges may be encountered during the synthesis:
- The 4-amino-5-substituted-1,2,4-triazole-3-thiol intermediate may undergo oxidation in air, leading to disulfide formation. Storage under nitrogen and use of freshly prepared material can mitigate this issue.
- The cyclization step with phosphorus oxychloride can lead to side reactions if the substrate contains other nucleophilic groups. Protection strategies may be necessary in such cases.
- The workup procedure after phosphorus oxychloride treatment is critical. Slow addition to ice and careful neutralization are essential to prevent hydrolysis of the product.
- Purification of the final product can be challenging due to the presence of closely related impurities. Multiple recrystallization steps or column chromatography may be required.
Scale-up Considerations
For larger-scale synthesis, several modifications to the procedure may be necessary:
- The use of phosphorus oxychloride presents safety concerns on a larger scale. Adequate cooling during addition and proper ventilation are essential.
- The exothermic nature of the neutralization step requires careful temperature control during workup.
- Recovery and recycling of solvents become important considerations for economic and environmental reasons.
- Continuous flow chemistry approaches may be explored for safer handling of reactive intermediates.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(3-ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how does reagent choice impact yield?
- Methodology : The compound can be synthesized via cyclocondensation of 4-amino-5-(3-ethoxyphenyl)-1,2,4-triazole-3-thiol with 1-(methylsulfonyl)-4-piperidinyl carboxylic acid in phosphorus oxychloride (POCl₃). POCl₃ activates carbonyl groups, enhancing electrophilicity for nucleophilic attack by the triazole thiol. Reaction conditions (e.g., reflux time, stoichiometry) must be optimized using design-of-experiment (DoE) approaches. For example, POCl₃ volumes exceeding 10 mL may lead to side reactions, while shorter reflux times (<6 hours) reduce cyclization efficiency .
- Validation : Monitor reaction progress via TLC and confirm purity (>95%) using reverse-phase HPLC with a C18 column (acetonitrile/water gradient) .
Q. How do spectroscopic techniques (NMR, IR) confirm the structural integrity of this triazolo-thiadiazole derivative?
- Methodology :
- ¹H NMR : Key signals include the ethoxyphenyl aromatic protons (δ 6.8–7.4 ppm), piperidinyl N–CH₃ (δ 2.8–3.1 ppm), and methylsulfonyl group (δ 3.3 ppm).
- IR : Confirm S=O stretches (1150–1250 cm⁻¹) from the methylsulfonyl group and C=N/C-S bonds (1550–1650 cm⁻¹) in the triazole-thiadiazole core.
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (Δ < 2 ppm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for triazolo-thiadiazoles against fungal targets?
- Methodology : Discrepancies often arise from assay conditions (e.g., fungal strain variability, MIC measurement protocols). Standardize testing using CLSI guidelines and include positive controls (e.g., fluconazole). For example, molecular docking against lanosterol 14α-demethylase (PDB: 3LD6) predicts binding affinity, but experimental IC₅₀ values may conflict due to membrane permeability differences. Address this by correlating logP values (HPLC-derived) with cellular uptake efficiency .
Q. How can molecular docking and crystallography elucidate interactions between this compound and kinase targets (e.g., p38 MAP kinase)?
- Methodology :
- Docking : Use AutoDock Vina with a flexible ligand (triazolo-thiadiazole) and rigid receptor (p38 MAP kinase, PDB: 1OUK). Key interactions include hydrogen bonding between the sulfonyl group and Lys53, and π-π stacking of the ethoxyphenyl ring with His147.
- Crystallography : Grow single crystals via vapor diffusion (ethanol/DMF). X-ray data (e.g., R-factor < 0.05) reveal precise bond angles and planarity of the triazole-thiadiazole core, critical for binding .
Q. What experimental designs mitigate synthetic byproducts during thiadiazole ring formation?
- Methodology : Byproducts like open-chain thiosemicarbazides form due to incomplete cyclization. Optimize POCl₃ concentration (≥10 mL per 0.01 mol substrate) and reflux time (6–8 hours). Quench reactions with ice-cold sodium bicarbonate to precipitate pure product. Characterize byproducts via LC-MS and adjust stoichiometry iteratively .
Q. How do substituents (e.g., 3-ethoxyphenyl vs. fluorophenyl) influence electronic properties and bioactivity?
- Methodology : Compare Hammett σ values (3-ethoxy: σₚ = -0.15 vs. fluoro: σₚ = +0.06) to assess electron-donating/withdrawing effects. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Bioactivity shifts (e.g., 10-fold MIC variation against Candida albicans) correlate with substituent electronegativity and dipole moments .
Data Analysis & Contradiction Resolution
Q. Why do solubility predictions (LogS) often conflict with experimental solubility in polar solvents?
- Analysis : Computational models (e.g., ALOGPS) underestimate the solubilizing effect of the methylsulfonyl group in DMSO. Experimentally determine solubility via shake-flask method (25°C): dissolve 1 mg compound in 1 mL solvent, centrifuge, and quantify supernatant via UV-Vis (λ = 254 nm). Revise QSPR models by including sulfonyl-specific descriptors .
Q. How can researchers reconcile divergent cytotoxicity results in cancer cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
